

Technical Guide: Physicochemical Properties of 1-Allyl-3-methylimidazolium Chloride

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Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of the ionic liquid **1-Allyl-3-methylimidazolium chloride** ([AMIM]Cl). It includes a compilation of reported melting points, detailed experimental protocols for its synthesis and thermal analysis, and visualizations of the key workflows. This document is intended to serve as a comprehensive resource for professionals utilizing this compound in research and development.

Core Data: Melting Point of 1-Allyl-3-methylimidazolium Chloride

The reported melting point of **1-Allyl-3-methylimidazolium chloride** varies across different sources, which may be attributed to variations in purity and analytical methodology. A summary of these values is presented below.

Reported Melting Point (°C)	Source
45-56	Thermo Scientific Chemicals[1]
47	IoLiTec[2]
100-110	ChemBK

Experimental Protocols

Synthesis of 1-Allyl-3-methylimidazolium Chloride

A common and effective method for the synthesis of **1-Allyl-3-methylimidazolium chloride** is through the direct quaternization of 1-methylimidazole with allyl chloride.

Materials:

- 1-methylimidazole
- Allyl chloride
- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Nitrogen gas supply
- Rotary evaporator
- Ether (for extraction)
- Vacuum oven

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and allyl chloride. The flask should be flushed with nitrogen for approximately 10 minutes prior to the addition of reactants. A typical molar ratio of N-methylimidazole to allyl chloride is 1:1 to 1:1.15.[3]
- **Reaction Conditions:** The reaction mixture is stirred and heated in an oil bath. The temperature is maintained at 50-60°C for 24 hours.[4] Another protocol suggests a reflux in an oil bath at 60°C until only a small amount of liquid droplets are produced through reflux, indicating the reaction is substantially complete.[3]

- Removal of Excess Reactant: After the reaction is complete, the excess allyl chloride is removed by evaporation using a rotary evaporator.[3][4]
- Purification: The resulting product is cooled to room temperature. To remove any residual N-methylimidazole, ether is used as an extraction agent with vigorous stirring.[3]
- Drying: The purified product, a light yellow viscous liquid, is then dried in a vacuum oven at 80-90°C for 40-48 hours.[3]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a standard technique for determining the thermal transitions of ionic liquids, including melting point, glass transition, and crystallization temperatures.[5]

Instrumentation:

- Differential Scanning Calorimeter (DSC) system
- Hermetically sealed aluminum pans
- Inert gas supply (e.g., nitrogen)

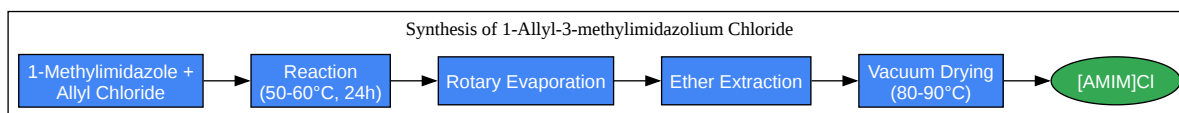
Procedure:

- Sample Preparation: A small amount of the **1-Allyl-3-methylimidazolium chloride** sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.
- DSC Program: The following is a typical temperature program for the analysis of ionic liquids:
[5]
 - 1st Heating Cycle: Heat the sample from 25°C to a temperature above its expected melting point (e.g., 130°C) at a constant heating rate (e.g., 10°C/min). This step removes the thermal history of the sample.

- 1st Cooling Cycle: Cool the sample from the upper temperature limit to a low temperature (e.g., -80°C) at a controlled cooling rate (e.g., $10^{\circ}\text{C}/\text{min}$).
- 2nd Heating Cycle: Heat the sample again from the low temperature to a temperature well above the melting point (e.g., 200°C) at the same heating rate as the first cycle. The melting point is determined from this second heating scan.
- Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram from the second heating cycle. Other thermal events such as glass transitions (a step change in the baseline) and crystallization (an exothermic peak upon heating) may also be observed.^[5] For some ionic liquids, multiple crystal forms can lead to more complex melting behavior with multiple peaks.^{[6][7]}

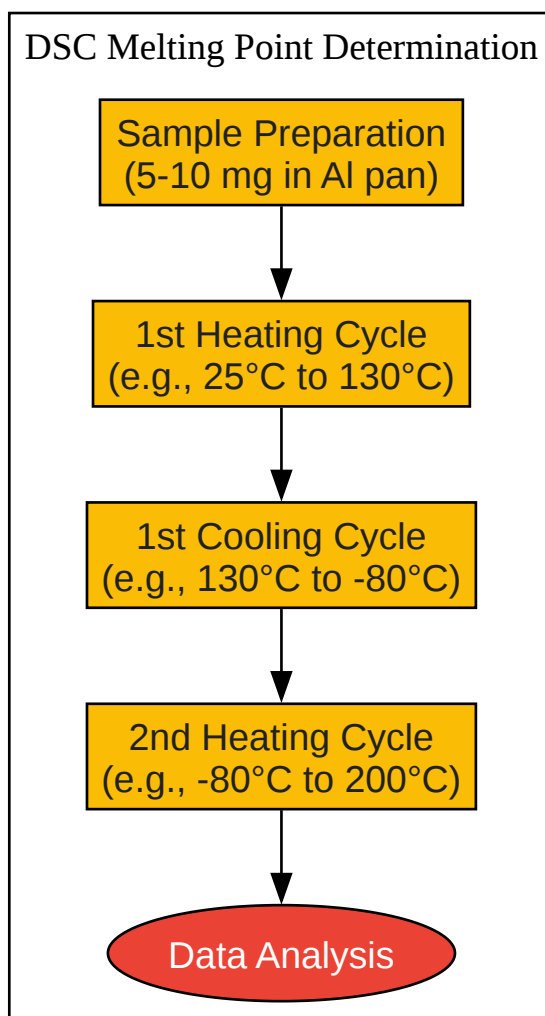
Visualizations

The following diagrams illustrate the synthesis and analysis workflows described in this guide.



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Caption: Synthesis workflow for **1-Allyl-3-methylimidazolium chloride**.



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Caption: Experimental workflow for DSC analysis.

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